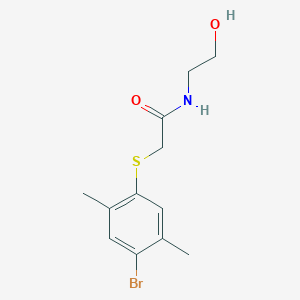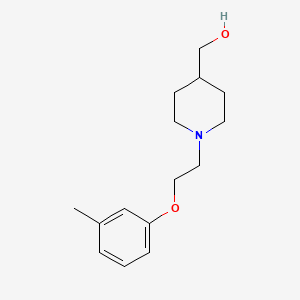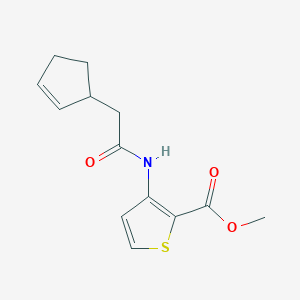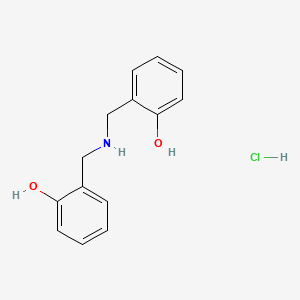
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone is an organic compound with the molecular formula C13H15BrFNO2 and a molecular weight of 316.17 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a morpholino group attached to a phenyl ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone typically involves the reaction of 2-bromo-5-fluorobenzoyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-5-fluorophenyl)(morpholino)methanone: Similar structure but lacks the dimethyl groups on the morpholine ring.
(2-Bromo-5-fluorophenyl)(4-methylmorpholino)methanone: Contains a methyl group on the morpholine ring.
Uniqueness
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone is unique due to the presence of the 3,3-dimethylmorpholino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds .
Propriétés
Formule moléculaire |
C13H15BrFNO2 |
|---|---|
Poids moléculaire |
316.17 g/mol |
Nom IUPAC |
(2-bromo-5-fluorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2)8-18-6-5-16(13)12(17)10-7-9(15)3-4-11(10)14/h3-4,7H,5-6,8H2,1-2H3 |
Clé InChI |
WWIKVMKJOUZAKK-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCCN1C(=O)C2=C(C=CC(=C2)F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)




![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)

![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)



